Product packaging for Rucosopasem manganese(Cat. No.:CAS No. 2248030-85-3)

Rucosopasem manganese

Cat. No.: B12783188
CAS No.: 2248030-85-3
M. Wt: 558.6 g/mol
InChI Key: AVSNGWGGPXFPQX-NDOCQCNASA-L
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Description

Avasopasem manganese dipropionate is the salt form of avasopasem manganese (also known as GC4419), a highly selective small molecule mimetic of superoxide dismutase (SOD) . This compound is designed to rapidly and selectively convert the superoxide radical (O₂•⁻) into hydrogen peroxide (H₂O₂) and oxygen (O₂) . This mechanism is investigated for its potential to protect normal tissues from damage caused by reactive oxygen species generated during radiation therapy for cancer . Preclinical research published in Science Translational Medicine suggests that, in addition to its protective role, avasopasem manganese may also synergize with high-dose radiation to enhance tumor cell killing in certain models, a effect attributed to the hydrogen peroxide generated . The primary research applications for avasopasem manganese have focused on mitigating radiotherapy-induced toxicities. Clinical trials have been conducted to evaluate its efficacy in reducing the incidence and severity of severe oral mucositis in patients with head and neck cancer and severe esophagitis in patients with lung cancer . It is critical to note that avasopasem manganese is an investigational drug and has not received market approval from the U.S. Food and Drug Administration (FDA). In August 2023, the FDA issued a Complete Response Letter for its New Drug Application, stating that data from clinical trials were not sufficient for approval and that an additional trial would be required . This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H45MnN5O4 B12783188 Rucosopasem manganese CAS No. 2248030-85-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

2248030-85-3

Molecular Formula

C27H45MnN5O4

Molecular Weight

558.6 g/mol

IUPAC Name

manganese(2+);(4S,9S,14S,19S)-3,10,13,20,26-pentazatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene;propanoate

InChI

InChI=1S/C21H35N5.2C3H6O2.Mn/c1-3-10-20-18(8-1)22-12-13-23-19-9-2-4-11-21(19)25-15-17-7-5-6-16(26-17)14-24-20;2*1-2-3(4)5;/h5-7,18-25H,1-4,8-15H2;2*2H2,1H3,(H,4,5);/q;;;+2/p-2/t18-,19-,20-,21-;;;/m0.../s1

InChI Key

AVSNGWGGPXFPQX-NDOCQCNASA-L

Isomeric SMILES

CCC(=O)[O-].CCC(=O)[O-].C1CC[C@H]2[C@H](C1)NCCN[C@H]3CCCC[C@@H]3NCC4=CC=CC(=N4)CN2.[Mn+2]

Canonical SMILES

CCC(=O)[O-].CCC(=O)[O-].C1CCC2C(C1)NCCNC3CCCCC3NCC4=CC=CC(=N4)CN2.[Mn+2]

Origin of Product

United States

Molecular Mechanisms and Biochemical Pathways of Avasopasem Manganese

Catalytic Activity and Superoxide (B77818) Dismutation

Avasopasem manganese exhibits catalytic activity that mimics native superoxide dismutase enzymes, playing a crucial role in the dismutation of superoxide. nih.govontosight.ai This process is central to its mechanism of action.

Conversion of Superoxide Anion Radical (O2•−) to Hydrogen Peroxide (H2O2) and Oxygen (O2)

The primary catalytic function of avasopasem manganese is the dismutation of the superoxide anion radical (O2•−). newdrugapprovals.orgnih.govontosight.ai This reaction involves the conversion of two superoxide molecules into one molecule of hydrogen peroxide (H2O2) and one molecule of molecular oxygen (O2). nih.govtandfonline.com This process is analogous to the function of endogenous SOD enzymes. newdrugapprovals.org By rapidly and selectively converting superoxide to hydrogen peroxide and oxygen, avasopasem manganese helps to mitigate the damaging effects of superoxide, a reactive oxygen species (ROS). newdrugapprovals.orgdrugbank.com

Comparative Analysis of Catalytic Rate Constant to Native Superoxide Dismutase Enzymes

The catalytic efficiency of avasopasem manganese is a key aspect of its function. Its catalytic rate constant for the dismutation of superoxide is approximately 2 x 107 M−1 s−1. nih.govmdpi.com While native copper-zinc superoxide dismutase (CuZnSOD) has a higher rate constant of 1.3 x 109 M−1 s−1, the rate of avasopasem is still considered to adequately mimic the native enzyme's function. nih.govmdpi.com

Table 1: Comparative Catalytic Rate Constants

Compound Catalytic Rate Constant (M-1s-1)
Avasopasem manganese (GC4419) 2 x 107 nih.govmdpi.com

Specificity of Avasopasem Manganese (GC4419) for Superoxide Substrate

Avasopasem manganese demonstrates a high degree of specificity for the superoxide anion radical. newdrugapprovals.orgnih.govnih.gov It selectively removes superoxide without significantly reacting with other reactive oxygen species such as nitric oxide, hydrogen peroxide, and peroxynitrite. nih.govclinicaltrials.gov This specificity is crucial as it avoids the potential generation of more harmful radicals that could arise from non-specific reactions. dovepress.com

Modulation of Intracellular Redox Homeostasis

By catalyzing the dismutation of superoxide, avasopasem manganese plays a significant role in modulating the intracellular redox balance. nih.govontosight.aibiorxiv.orguiowa.edu This modulation has downstream effects on cellular signaling and survival pathways.

Regulation of Intracellular Hydrogen Peroxide Concentrations

A direct consequence of the catalytic activity of avasopasem manganese is an increase in the intracellular concentration of hydrogen peroxide (H2O2). nih.govbiorxiv.orgresearchgate.net Studies have shown that treatment with GC4419 leads to a spike in H2O2 levels within cells. biorxiv.org This elevation of H2O2 is a key mediator of the compound's biological effects. For instance, in cancer cells, which often have lower levels of H2O2-metabolizing enzymes like catalase, this increase can lead to cytotoxic effects. biorxiv.org The enhanced production of H2O2 has been demonstrated to be causally related to the cancer cell killing effects of GC4419, as overexpression of catalase can abrogate this toxicity. nih.govnih.gov

Interaction with Endogenous Antioxidant Defense Systems

Table 2: Compound Names Mentioned

Compound Name Abbreviation/Other Names
Avasopasem manganese dipropionate Avasopasem manganese, GC4419, M40419 nih.govnih.govmedchemexpress.com
Superoxide Anion Radical O2•−
Hydrogen Peroxide H2O2
Oxygen O2
Copper-Zinc Superoxide Dismutase CuZnSOD
Nitric Oxide NO
Peroxynitrite ONOO−
Catalase CAT
Glutathione (B108866) Peroxidase GPx
Influence on Catalase Activity and Expression

The efficacy of avasopasem manganese is significantly influenced by the expression and activity of catalase, a key enzyme responsible for decomposing hydrogen peroxide into water and oxygen. mdpi.comnih.gov Preclinical studies have demonstrated that the synergistic effect of avasopasem and radiation on tumor ablation is nullified when cancer cells are engineered to overexpress catalase. nih.govnih.govresearchgate.netelsevierpure.com This finding underscores that the anti-tumor activity of avasopasem is dependent on the generation and accumulation of hydrogen peroxide. nih.gov

In some cancer models, such as lung and breast cancer, overexpression of catalase has been shown to induce resistance to avasopasem manganese. nih.gov Conversely, many cancer cells exhibit lower baseline levels of catalase compared to healthy cells, making them inherently more susceptible to the increased oxidative stress induced by avasopasem. cancer.govnih.gov For instance, research on soft tissue sarcomas (STS) found that these cancer cells had higher levels of catalase protein and activity compared to normal fibroblast cells, a factor that could influence therapeutic outcomes. mdpi.comresearchgate.net

Effects on Glutathione- and Thioredoxin-Dependent Hydrogen Peroxide Metabolism

Besides catalase, cellular clearance of hydrogen peroxide is heavily reliant on the glutathione (GSH) and thioredoxin (Trx) antioxidant systems. nih.govnih.gov Research has shown that inhibiting these pathways can significantly enhance the cancer-killing effects of avasopasem. nih.govnih.gov

Specifically, the use of buthionine sulfoximine (B86345) (BSO), an inhibitor of glutathione synthesis, and auranofin, an inhibitor of thioredoxin reductase, has been shown to selectively increase the cytotoxicity of avasopasem in cancer cells. nih.govnih.govresearchgate.net This suggests that the glutathione and thioredoxin systems play a crucial role in protecting cancer cells from the H₂O₂ generated by avasopasem.

Interestingly, normal dermal fibroblasts, which have significantly higher activity of glutathione peroxidase 1 (GPx1) compared to soft tissue sarcoma cells, become more sensitive to avasopasem when glutathione is depleted. mdpi.comresearchgate.net This highlights the importance of the glutathione pathway in the differential response of normal versus cancer cells to avasopasem treatment. mdpi.comresearchgate.net

Impact on Cellular Signaling and Gene Expression

Modulation of Inflammatory Signaling Pathways (e.g., TNFα, NFκB)

Avasopasem has been shown to modulate key inflammatory signaling pathways that are often dysregulated in cancer. Gene set enrichment analysis of tumors treated with avasopasem and radiation identified the differential regulation of inflammatory pathways, including the Tumor Necrosis Factor alpha (TNFα) and Nuclear Factor kappa B (NFκB) pathways. nih.gov The treatment combination led to an early up-regulation of the inflammatory response while also causing a down-regulation of NFκB signaling, which is typically associated with cell survival and proliferation. nih.gov

In other preclinical models, such as cisplatin-induced kidney injury, avasopasem demonstrated an ability to suppress renal inflammation by downregulating pro-inflammatory molecules including TNFα. researchgate.net

Regulation of Apoptosis Signaling Pathways

A key component of avasopasem's anti-cancer activity is its ability to promote apoptosis in tumor cells. nih.govnih.gov Gene expression studies have consistently shown that the combination of avasopasem and radiation leads to increased signaling for apoptosis. nih.govnih.govresearchgate.netelsevierpure.com This is characterized by a reduction in survival pathway signaling and a concurrent enhancement of cell death pathway signaling. nih.gov This shift in the balance between survival and death signals contributes to the synergistic killing of cancer cells. nih.gov

Chemical Biology and Structure Activity Relationships of Avasopasem Manganese Dipropionate

Synthetic Methodologies for Pentaazamacrocyclic Manganese Complexesphilips.com

The synthesis of pentaazamacrocyclic manganese complexes, the structural class to which avasopasem belongs, often employs sophisticated chemical strategies to construct the complex macrocyclic framework around the central manganese ion.

Template synthesis is a powerful method for creating macrocyclic compounds, where a metal ion acts as a scaffold or 'template' to direct the cyclization reaction. cambridge.org In this approach, the metal ion organizes the precursor molecules (ligand-forming components) into a specific spatial arrangement that favors the desired ring-closing reaction over competing side reactions like linear polymerization. cambridge.org This method has proven to be of major synthetic importance for producing polyazamacrocyclic complexes. cambridge.orgpsu.edu

For pentaazamacrocyclic manganese complexes, the synthesis can involve the template condensation of various building blocks. For example, a new series of 13-membered pentaazamacrocyclic complexes of several transition metals, including manganese(II), was prepared via the template condensation of triethylenetetraamine, formaldehyde, and 4,4'-diaminobiphenyl in the presence of the metal salt. niscpr.res.in Another method involves the template condensation reaction of 2,6-diaminopyridine (B39239) with 1,2-diaminoethane and 1,3-dibromopropane (B121459) around a metal ion. psu.edu The presence of the manganese ion directs the reactants to cyclize around it, resulting in the formation of the macrocyclic ligand coordinated to the metal center. psu.eduniscpr.res.in This in situ procedure is highly significant for generating these complex structures. cambridge.org After the macrocycle is formed, subsequent chemical modifications, such as reduction of imine bonds, may be performed to yield the final saturated macrocycle. newdrugapprovals.org

To achieve stereospecificity in the final complex, chiral precursors are incorporated during the synthesis. The use of chiral isomers of 1,2-diaminocyclohexane is a key strategy for creating enantiomerically specific manganese complexes like avasopasem and its analogs. newdrugapprovals.orgchimia.chgoogle.com The diamine's chirality is crucial for transmitting the desired stereochemical information to the final metal complex. chimia.ch

For instance, the synthesis of GC4403, the enantiomeric analogue of avasopasem, utilizes the chiral (R,R)-1,2-diaminocyclohexane as a starting material in the template cyclization process. newdrugapprovals.orggoogle.com Conversely, the synthesis of avasopasem (GC4419) would use the (S,S)-1,2-diaminocyclohexane isomer to yield the corresponding S,S configuration in the final product. The rigid conformation of the diaminocyclohexane backbone helps to control the stereochemistry of the resulting macrocycle. researchgate.net A series of chiral tetradentate ligands has been successfully synthesized based on the (R,R)-1,2-diaminocyclohexane scaffold for use in asymmetric catalysis. nih.govrsc.org These ligands, when complexed with manganese, have demonstrated the ability to induce high stereocontrol. nih.gov

Coordination Chemistry of the Manganese Metal Center within the Macrocyclic Ringphilips.com

The manganese ion in avasopasem and its analogs is typically found in a seven-coordinate geometry. acs.orgresearchgate.net The pentaazamacrocyclic ligand provides five nitrogen donor atoms that bind to the manganese ion in an equatorial plane. acs.org This N5 donor set creates a stable and robust coordination environment for the metal. nih.gov

Structure-Function Relationships Governing Superoxide (B77818) Dismutase Mimetic Potency and Selectivityontosight.ainih.govphilips.com

The effectiveness of SOD mimetics like avasopasem is governed by a delicate balance of structural features that dictate their potency and selectivity. portlandpress.comnih.gov The primary function is to catalyze the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). ontosight.ainih.govnih.gov

The key structure-function relationships include:

Redox Potential: The macrocyclic ligand modulates the redox potential of the Mn(II)/Mn(III) couple to a range that is optimal for the cyclic reduction and oxidation required for superoxide dismutation. missouri.edunih.gov This tuning is critical for achieving a high catalytic rate. nih.gov

Ligand Rigidity and Stability: The pentaazamacrocyclic structure provides high thermodynamic and kinetic stability to the complex, preventing the release of potentially toxic free manganese ions in vivo. wikipedia.org The pre-organized nature of the macrocycle holds the manganese ion securely. nih.gov

Selectivity: The structure is designed to be highly selective for superoxide, preventing unwanted interactions with other biologically important molecules like nitric oxide. nih.gov This selectivity is a key advantage, as off-target reactions could lead to detrimental effects. Avasopasem is characterized as a highly selective SOD mimetic. ontosight.aidrugbank.com

Lipophilicity: The lipophilicity of the molecule, influenced by the organic components of the macrocycle, affects its ability to cross cell membranes and its distribution within tissues and subcellular compartments. researchgate.netscispace.com For instance, adding aliphatic groups to create amphiphilic manganese complexes can alter their cellular uptake and interaction with membranes. nih.govacs.org

By optimizing these structural features, molecules like avasopasem manganese dipropionate are engineered to be potent and selective catalysts for scavenging superoxide, thereby protecting normal tissues from oxidative damage. nih.govnih.gov

Structural FeatureInfluence on FunctionReference
Mn(II)/Mn(III) Redox PotentialMust be in a specific range to catalytically cycle and dismutate superoxide efficiently. nih.govmissouri.edu
Pentaazamacrocyclic LigandProvides high stability, prevents manganese leaching, and fine-tunes the redox potential. wikipedia.orgnih.gov
Chiral Centers (from diaminocyclohexane)Determines the specific stereochemistry (enantiomer), which can influence biological interactions. newdrugapprovals.orggoogle.com
Axial Coordination SitesLabile sites (often occupied by water) that allow substrate access to the manganese center. acs.org
Overall Charge and LipophilicityAffects substrate guidance, cell permeability, and tissue distribution. researchgate.netnih.govscispace.com

Preclinical Pharmacological Research of Avasopasem Manganese

In Vitro Cellular and Molecular Studies

Investigations into Differential Oxidative Metabolism Between Normal and Malignant Cell Types

A key area of preclinical research has been the investigation of how Avasopasem manganese's effects on oxidative metabolism differ between normal and cancerous cells. nih.govelsevierpure.com As a superoxide (B77818) dismutase (SOD) mimetic, Avasopasem manganese catalyzes the conversion of superoxide radicals into hydrogen peroxide and molecular oxygen. ontosight.ainih.gov

Studies have shown that this process leads to a selective increase in intracellular hydrogen peroxide in cancer cells compared to normal cells. nih.govelsevierpure.com This selectivity is attributed to inherent differences in the metabolic handling of reactive oxygen species (ROS) between malignant and non-malignant cells. nih.govresearchgate.net Cancer cells often have a compromised ability to clear hydrogen peroxide due to lower levels of enzymes like catalase and glutathione (B108866) peroxidase. nih.govresearchgate.net This differential effect is believed to be a primary driver of the compound's selective toxicity towards tumor cells while protecting normal tissues. nih.govmdpi.com

Evaluation of Cellular Responses to Avasopasem Manganese Treatment In Vitro

The cellular responses to Avasopasem manganese treatment in vitro are multifaceted. A primary response observed in cancer cells is an increase in intracellular hydrogen peroxide levels. nih.govelsevierpure.com This elevation of hydrogen peroxide can induce oxidative stress, leading to cellular damage and cell death. nih.gov

Furthermore, in vitro studies have demonstrated that inhibiting the pathways responsible for hydrogen peroxide metabolism, such as the glutathione and thioredoxin systems, can selectively enhance the cancer cell-killing effects of Avasopasem manganese. nih.govnih.gov This was shown in NSCLC cells where the combination of Avasopasem manganese with inhibitors of glutathione and thioredoxin reductase led to increased cell death compared to normal human bronchial epithelial cells. nih.gov Gene expression analysis following treatment has also suggested that Avasopasem manganese, in combination with radiation, can lead to increased inflammatory signaling, TNFα signaling, and apoptosis signaling in tumor cells. nih.govnih.gov

In Vivo Preclinical Efficacy and Mechanistic Investigations

Animal Models Utilized in Research

The in vivo preclinical efficacy of Avasopasem manganese has been investigated in various animal models. Murine xenograft models, where human cancer cells are implanted into immunocompromised mice, have been extensively used. nih.govelsevierpure.comresearchgate.net These models have included xenografts of non–small cell lung cancer, head and neck squamous cell carcinoma, and pancreatic ductal adenocarcinoma. nih.govelsevierpure.com

Rodent studies, including those using C57BL/6 mice, have also been employed to assess the compound's effects, particularly in the context of normal tissue protection from radiation-induced injury and in wound healing models. mdpi.comnih.govnih.gov These animal models are crucial for understanding the compound's therapeutic window and its dual action of protecting normal tissues while sensitizing tumors to radiation. nih.govmdpi.com

Table 2: Animal Models in Preclinical Research of Avasopasem Manganese

Animal Model Purpose of Study Key Findings References
Murine Xenograft Models (athymic nu/nu mice) To evaluate antitumor efficacy and radiosensitization. Demonstrated synergy with high-dose radiation in ablating tumors. nih.govelsevierpure.comresearchgate.net
Rodent Studies (C57BL/6 mice) To assess normal tissue protection and wound healing. Showed protection against radiation-induced damage and accelerated wound closure. mdpi.comnih.govnih.gov

Radiosensitization Mechanisms in Tumor Models

Avasopasem manganese exhibits a significant radiosensitizing effect in tumor models, particularly when combined with high-dose-per-fraction radiation. nih.govelsevierpure.com The primary mechanism behind this radiosensitization is the generation of hydrogen peroxide from superoxide radicals produced by ionizing radiation. nih.govmedscape.com

This increased hydrogen peroxide, which is more toxic to cancer cells due to their deficient antioxidant systems, enhances radiation-induced cell killing. nih.govresearchgate.net The synergy between Avasopasem manganese and radiation is dependent on the radiation dose per fraction, with greater effects seen at higher doses. nih.gov This effect was abrogated when catalase, an enzyme that degrades hydrogen peroxide, was overexpressed in the tumors, providing strong evidence for the role of hydrogen peroxide in this mechanism. nih.govnih.gov Furthermore, gene expression studies in irradiated tumors treated with Avasopasem manganese point to the contribution of enhanced inflammatory and apoptotic signaling pathways to the synergistic antitumor effect. nih.gov

Hydrogen Peroxide-Dependent Tumor Ablation

Preclinical studies have revealed a novel, hydrogen peroxide-dependent mechanism through which avasopasem manganese can contribute to tumor ablation. nih.govelsevierpure.comnih.govelsevierpure.com While the compound protects normal tissues by scavenging superoxide, in the tumor microenvironment, the resulting increase in hydrogen peroxide can be cytotoxic to cancer cells, which often have a compromised ability to metabolize this reactive oxygen species. nih.govsec.gov

Research in xenograft models of non-small cell lung cancer (NSCLC), head and neck squamous cell carcinoma, and pancreatic ductal adenocarcinoma has demonstrated this dual effect. nih.govelsevierpure.comnih.govresearchgate.net The generation of hydrogen peroxide is central to this anti-tumor activity. nih.govelsevierpure.comnih.gov This was further supported by findings that overexpression of catalase, an enzyme that degrades hydrogen peroxide, in tumors abrogated the synergistic effect of avasopasem manganese with radiation. nih.govelsevierpure.comnih.gov

Synergy with High Dose Per Fraction Radiation Regimens

Avasopasem manganese exhibits a synergistic relationship with high dose per fraction radiation regimens, such as stereotactic ablative radiotherapy (SAbR), to enhance tumor killing. nih.govelsevierpure.comelsevierpure.comresearchgate.net This synergy is attributed to the increased production of hydrogen peroxide following the dismutation of superoxide radicals generated by high-dose radiation. nih.govelsevierpure.comnih.gov

Preclinical studies in various cancer models, including NSCLC, head and neck squamous cell carcinoma, and pancreatic ductal adenocarcinoma, have consistently shown that the combination of avasopasem manganese and high-dose radiation leads to greater tumor ablation than either treatment alone. nih.govelsevierpure.comnih.govresearchgate.net This effect was observed to be more pronounced when the compound was administered both before and after radiation, indicating a role for oxidative metabolism in the synergistic effect. nih.govelsevierpure.comnih.govresearchgate.net Furthermore, gene expression analysis of irradiated tumors treated with avasopasem manganese suggested that increased inflammatory signaling, including TNFα, and apoptosis also contribute to this treatment synergy. nih.govnih.gov

Mechanisms of Selective Protection in Normal Tissues from Radiation-Induced Injury

Avasopasem manganese demonstrates a selective protective effect on normal tissues against radiation-induced injury. tandfonline.comresearchgate.netresearchgate.net This selectivity is rooted in the differential redox metabolism between cancer and normal cells. researchgate.net The primary mechanism involves the efficient removal of superoxide radicals by avasopasem manganese, which are a key initiator of radiation-associated normal tissue damage. tandfonline.comresearchgate.nettandfonline.com

Normal cells possess robust enzymatic systems, such as catalase and glutathione peroxidases, to neutralize the resulting hydrogen peroxide, thus preventing further damage. nih.gov In contrast, tumor cells often have a lower capacity to handle high levels of hydrogen peroxide, leading to selective toxicity. researchgate.net Studies have shown that normal dermal fibroblasts have significantly higher levels of glutathione peroxidase 1 (GPx1) activity compared to soft tissue sarcoma cells, which may contribute to the selective protection of normal tissues. researchgate.netnih.gov Depletion of glutathione in normal fibroblasts sensitized them to avasopasem manganese, further highlighting the role of GPx1 in this selective protection. researchgate.net

Mitigation of Cisplatin-Induced Organ Injury in Preclinical Kidney Models

Preclinical research has demonstrated the potential of avasopasem manganese to mitigate organ injury, specifically in the kidneys, induced by the chemotherapeutic agent cisplatin. bohrium.comresearchgate.net Cisplatin-induced nephrotoxicity is a significant dose-limiting side effect, and studies in murine models have shown that avasopasem manganese can protect against this damage. bohrium.comresearchgate.net

The protective mechanism is linked to the reduction of oxidative stress. bohrium.comresearchgate.net In preclinical models, avasopasem manganese was found to:

Mitigate cisplatin-induced weight loss and improve survival. bohrium.com

Prevent the increase in blood urea (B33335) nitrogen (BUN) and reduce serum creatinine (B1669602) levels. bohrium.com

Attenuate tubular injury and reduce the oxidation of dihydroethidium (B1670597) (DHE), a marker of superoxide production. bohrium.com

Reverse the alterations in electron transport chain complex activities and aconitase activity. bohrium.com

Reduce the expression of NADPH Oxidase 4 (NOX4) and p22phox mRNA, which are involved in superoxide production. bohrium.comresearchgate.net

Exhibit an anti-inflammatory role by reducing the levels of inflammatory markers. bohrium.comresearchgate.net

These findings suggest that by targeting superoxide-mediated oxidative stress, avasopasem manganese can protect the kidneys from cisplatin-induced damage. bohrium.comresearchgate.net

Research on Wound Healing Modulation

Preclinical studies have investigated the role of avasopasem manganese in modulating wound healing, particularly in the context of radiation therapy. researchgate.netnih.gov Research in a murine model of radiation-impaired wound healing demonstrated that avasopasem manganese significantly accelerated wound closure. researchgate.netnih.gov This suggests a radioprotective effect on normal skin, which can be damaged during radiation treatment, leading to complications in wound healing. researchgate.netnih.gov The proposed mechanism involves the compound's ability to scavenge superoxide radicals, thereby reducing inflammation and promoting a more favorable environment for tissue repair. nih.gov

Preclinical Pharmacokinetic (PK) and Pharmacodynamic (PD) Modeling

The preclinical development of avasopasem manganese has involved pharmacokinetic (PK) and pharmacodynamic (PD) modeling to understand its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its mechanism of action and effects at the site of action.

Methodologies for Characterizing Compound Disposition in Preclinical Systems

Characterizing the disposition of avasopasem manganese in preclinical systems has utilized a variety of in silico and experimental methodologies. unito.it Given its nature as a macrocyclic compound, it falls into the "beyond Rule of 5" (bRo5) chemical space, which presents unique challenges for predicting oral bioavailability and other pharmacokinetic properties. unito.it

Initial characterization often involves computational (in silico) approaches. unito.it Two-dimensional (2D) descriptor-based strategies and property models are employed to predict oral absorption. unito.it Three-dimensional (3D) conformational analysis, including conformational sampling and molecular dynamics, is used to understand how the molecule behaves in different environments, such as polar (outside the cell) and nonpolar (inside the cell) milieus. unito.it

Experimental methods are then used to validate and refine these computational predictions. unito.it These include assessing fundamental physicochemical properties like ionization, lipophilicity, and polarity. unito.it Innovative chromatographic techniques have been developed to measure the "chameleonicity" of bRo5 compounds, which is their ability to change properties in different environments, a key factor for oral bioavailability. unito.it These integrated approaches provide a comprehensive understanding of the compound's disposition in preclinical models. unito.it

Development of Mechanism-Based PK-PD Models

The development of mechanism-based pharmacokinetic-pharmacodynamic (PK-PD) models is a critical component in the preclinical and clinical evaluation of therapeutic agents like avasopasem manganese. These models aim to quantitatively describe the relationship between drug exposure (pharmacokinetics, PK) and its pharmacological effect (pharmacodynamics, PD) by incorporating key physiological and biochemical processes. For avasopasem manganese, a superoxide dismutase (SOD) mimetic, such models would be instrumental in understanding and predicting its efficacy in mitigating radiation-induced toxicities and its potential synergistic effects with radiotherapy in treating cancer.

While specific, detailed mechanism-based PK-PD models for avasopasem manganese are not extensively published in the public domain, the principles of such models can be applied to its known mechanism of action. A putative PK-PD model for avasopasem manganese would likely link its concentration in plasma and target tissues to the catalytic scavenging of superoxide radicals. The pharmacodynamic component would then correlate the reduction in superoxide levels to a clinically relevant endpoint, such as the prevention of oral mucositis or the enhancement of tumor cell killing.

The development of such a model would involve several key steps:

Characterization of Pharmacokinetics: This would involve determining the absorption, distribution, metabolism, and excretion (ADME) properties of avasopasem manganese in preclinical species.

Quantification of Target Engagement: Measuring the extent to which avasopasem manganese engages with its target—superoxide radicals—in relevant tissues.

Linking Target Engagement to Biological Response: Establishing a quantitative relationship between the reduction in superoxide and the desired therapeutic outcomes.

Clinical trials have been designed to collect pharmacokinetic and pharmacodynamic data to support the development of such models. For instance, a Phase 1 dose-escalation study aimed to evaluate the potential synergistic effect of GC4419 (avasopasem manganese) with chemoradiation on tumor response using pharmacokinetic and pharmacodynamic analyses. clinicaltrials.gov The secondary objectives of this study included determining the pharmacokinetic profile of GC4419 and correlating it with the incidence and severity of oral mucositis. clinicaltrials.gov

The table below illustrates a hypothetical structure for the parameters that would be considered in a mechanism-based PK-PD model for avasopasem manganese.

Parameter Category Specific Parameters Relevance to Avasopasem Manganese
Pharmacokinetics (PK) Clearance, Volume of distribution, Absorption rate constantDescribes the concentration-time profile of the drug in the body.
Target Engagement Superoxide dismutation rate constant (kcat/Km)Quantifies the efficiency of superoxide scavenging by avasopasem manganese.
Pharmacodynamics (PD) Reduction in superoxide levels, Hydrogen peroxide production rateLinks drug action to the primary biochemical effect.
Clinical Endpoint Incidence and severity of oral mucositis, Tumor growth inhibitionCorrelates the biochemical effect to the therapeutic outcome.

Conceptual Frameworks for Integrating In Vitro and In Vivo Preclinical Data in Predictive Models

The integration of in vitro and in vivo preclinical data is essential for building robust predictive models that can forecast the clinical performance of a drug candidate. For avasopasem manganese, this involves a conceptual framework that connects its activity in cellular assays to its effects in animal models and ultimately to its expected efficacy and safety profile in humans.

A key aspect of this framework is the establishment of an in vitro-in vivo correlation (IVIVC). This involves demonstrating that the effects observed in laboratory experiments, such as the protection of normal cells from radiation damage or the sensitization of cancer cells to radiation, are predictive of the outcomes seen in living organisms.

Preclinical research on avasopasem manganese has generated a wealth of data from both in vitro and in vivo systems. In vitro studies have shown that avasopasem manganese can increase intracellular hydrogen peroxide concentrations in cancer cells, and this effect is enhanced by inhibiting hydrogen peroxide metabolism pathways. nih.gov In vivo studies in xenograft models of non-small cell lung cancer, head and neck squamous cell carcinoma, and pancreatic ductal adenocarcinoma have demonstrated that avasopasem manganese can synergize with radiation to improve tumor control. nih.govresearchgate.netelsevierpure.com

A conceptual framework for integrating these data would involve the following components:

Mechanistic Understanding from In Vitro Studies: Elucidating the precise biochemical mechanisms by which avasopasem manganese exerts its effects on a cellular level. This includes its superoxide dismutase mimetic activity and the downstream consequences of altered reactive oxygen species (ROS) metabolism.

Scaling from In Vitro to In Vivo: Using mathematical modeling to translate the concentration-response relationships observed in vitro to predict the required drug exposure in vivo to achieve a therapeutic effect. This would take into account the pharmacokinetic properties of the drug.

Validation in Preclinical In Vivo Models: Testing the predictions of the model in relevant animal models of the disease. This allows for the refinement of the model and increases confidence in its predictive power for human clinical trials.

Biomarker Identification: Identifying biomarkers in preclinical studies that can be used to monitor drug activity and predict response in clinical settings. For avasopasem manganese, potential biomarkers could include markers of oxidative stress or inflammation.

The table below provides an example of how different types of preclinical data for avasopasem manganese could be integrated within a predictive modeling framework.

Data Type Key Findings Role in Predictive Model
In Vitro Cellular Assays Increased intracellular H2O2 in cancer cells; Protection of normal cells from radiation. nih.govEstablishes the fundamental mechanism of action and provides initial concentration-response data.
In Vivo Animal Models Synergistic tumor ablation with radiation; Reduction of radiation-induced normal tissue injury. nih.govresearchgate.netelsevierpure.comValidates the in vitro findings in a physiological context and informs on the therapeutic window.
Pharmacokinetic Studies Characterization of drug absorption, distribution, metabolism, and excretion in animals.Provides the necessary information to link drug dose to tissue exposure.
Pharmacodynamic Studies Measurement of superoxide levels and downstream markers in tissues.Connects drug exposure to the biological effect at the target site.

By systematically integrating these diverse data streams, a comprehensive predictive model can be constructed to guide the clinical development of avasopasem manganese, helping to optimize dosing regimens and patient selection strategies.

Advanced Research Methodologies and Methodological Considerations

Bioanalytical Techniques for Avasopasem Manganese Characterization and Quantification in Research Settings

The characterization and quantification of Avasopasem manganese and its metabolites in biological matrices are crucial for preclinical and clinical research. One of the primary challenges in analyzing metal complexes like Avasopasem manganese using standard high-performance liquid chromatography (HPLC) is the tendency for the chromatogram to be broad and unresolved. newdrugapprovals.org This is due to the presence of various species of the complex in aqueous solutions. newdrugapprovals.org

To overcome these challenges, specialized bioanalytical techniques are employed. Inductively coupled plasma mass spectrometry (ICP-MS) is a highly sensitive method used for the accurate quantification of trace elements, including the manganese component of Avasopasem. frontiersin.orgfrontiersin.org This technique allows for the determination of total manganese concentrations in whole blood and other biological samples. frontiersin.orgfrontiersin.org For sample preparation, whole blood is often collected in tubes with anticoagulants, frozen, and then diluted before analysis to prevent clotting and ensure accurate measurement. frontiersin.orgfrontiersin.org

In addition to quantifying the metal component, researchers also analyze biomarkers of oxidative stress and tissue injury. For instance, in studies investigating the protective effects of Avasopasem against cisplatin-induced kidney injury, immuno-slot-blotting is used to detect proteins modified by 4-hydroxynonenal (B163490) (4-HNE) and 3-nitrotyrosine (B3424624) (3-NT), which are markers of lipid peroxidation and nitrosative stress, respectively. nih.gov Furthermore, the activity of enzymes involved in hydrogen peroxide metabolism, such as glutathione (B108866) peroxidase (GPx), can be measured by monitoring the disappearance of NADPH at a specific wavelength. mdpi.com

Molecular Biology Techniques in Mechanistic Elucidation

Molecular biology techniques are instrumental in elucidating the mechanisms by which Avasopasem manganese exerts its effects, particularly in the context of cancer therapy.

To understand the molecular changes induced by Avasopasem in combination with radiation, researchers perform gene expression profiling on irradiated tissues. nih.govnih.govresearchgate.net Transcriptome analysis of tumor xenografts has revealed that treatment with Avasopasem and radiation leads to altered gene expression profiles. nih.gov Supervised expression analysis has identified numerous genes, including long noncoding RNAs, with differential expression patterns depending on the treatment group and time after irradiation. nih.gov

Canonical pathway analysis, using platforms like Ingenuity Pathways Analysis (IPA), helps to identify the biological pathways that are significantly altered. nih.gov In studies with Avasopasem, this analysis has pointed towards changes in cell survival and death signaling, cytokine signaling, and inflammatory and immune signaling pathways. nih.gov For example, gene expression analysis in irradiated tumors treated with Avasopasem suggested an increase in inflammatory, TNFα, and apoptosis signaling, which may contribute to the synergistic anti-tumor effect. nih.govnih.govresearchgate.net

To confirm the role of specific molecules in the mechanism of action of Avasopasem, conditional gene overexpression systems are utilized. A key hypothesis for Avasopasem's synergistic effect with radiation is the generation of hydrogen peroxide (H₂O₂). nih.govnih.govresearchgate.net To test this, researchers have developed cancer cell lines with a doxycycline-inducible construct for the conditional overexpression of catalase, an enzyme that degrades H₂O₂. nih.govresearchgate.net

In preclinical xenograft models, the induction of catalase overexpression was shown to abrogate the synergistic anti-tumor effect of Avasopasem and high-dose-per-fraction radiation. nih.govnih.govresearchgate.net This provides strong evidence that the therapeutic synergy is dependent on the accumulation of hydrogen peroxide in tumor cells. nih.govnih.govresearchgate.net These experiments have been conducted in various cancer models, including non-small cell lung cancer. nih.govresearchgate.net

Advanced Computational and Statistical Approaches in Preclinical Research

Advanced computational and statistical methods are increasingly being used to analyze the complex datasets generated in preclinical studies of Avasopasem manganese.

The large datasets generated from transcriptome profiling require significant computational power for processing and analysis. Supercomputers, such as the Stampede2 at the Texas Advanced Computing Center, have been utilized for processing biological data from Avasopasem studies. nih.gov This allows for the efficient handling of tasks like filtering genes with low read counts and performing complex analyses such as Gene Set Enrichment Analysis (GSEA). nih.gov GSEA helps to identify enriched hallmark pathways, providing further insight into the biological processes affected by Avasopasem treatment. nih.gov

Theoretical Frameworks and Future Research Directions

Exploiting Differential Oxidative Metabolism and Hydrogen Peroxide Flux Between Normal and Cancer Cells

Avasopasem manganese's mechanism of action hinges on the fundamental differences in how cancer cells and healthy cells manage oxidative stress. researchgate.net As a superoxide (B77818) dismutase (SOD) mimetic, it rapidly converts superoxide radicals into hydrogen peroxide (H₂O₂). medchemexpress.comdrugbank.com While normal tissues have robust enzymatic machinery, such as catalase and glutathione (B108866) peroxidases, to neutralize hydrogen peroxide, many cancer cells exhibit deficiencies in these systems. nih.govmdpi.com This disparity creates a therapeutic window.

By increasing the flux of hydrogen peroxide specifically within the tumor microenvironment, avasopasem manganese can selectively induce oxidative stress and cell death in cancer cells. nih.govresearchgate.net Research has demonstrated that inhibiting hydrogen peroxide metabolism in cancer cells sensitizes them to the cytotoxic effects of avasopasem. nih.gov Conversely, in normal tissues, the efficient removal of hydrogen peroxide prevents the accumulation of damaging reactive oxygen species, thereby protecting them from therapy-induced toxicities like oral mucositis. cancernetwork.comoncnursingnews.com

Preclinical studies have shown that avasopasem manganese can increase the steady-state concentration of intracellular hydrogen peroxide in cancer cells. nih.govresearchgate.net This targeted generation of oxidative stress has been shown to be synergistic with radiation therapy, particularly with high-dose-per-fraction regimens, leading to enhanced tumor ablation. nih.govresearchgate.netnih.gov The synergy is abrogated when catalase, the enzyme that degrades hydrogen peroxide, is overexpressed in tumors, further validating the central role of hydrogen peroxide in the compound's anticancer activity. nih.govresearchgate.net

Table 1: Impact of Avasopasem Manganese on Cellular Hydrogen Peroxide and Cell Viability

Cell TypeTreatmentEffect on Intracellular H₂O₂Impact on Cell ViabilityReference
H1299 Lung Cancer CellsAvasopasem ManganeseIncreasedSensitized to killing when H₂O₂ metabolism is inhibited nih.gov
MB231 Breast Cancer CellsAvasopasem ManganeseIncreasedSensitized to killing when H₂O₂ metabolism is inhibited nih.gov
Normal Human Mammary Epithelial CellsAvasopasem Manganese + H₂O₂ Metabolism InhibitorsNo significant increase in killing- nih.gov
H1299-CAT Xenografts (Catalase Overexpression)Avasopasem Manganese + RadiationAbrogated synergistic tumor killing- nih.govresearchgate.net

Role of Superoxide Dismutase Mimetics in Modulating Fundamental Redox Homeostasis

Superoxide dismutase mimetics like avasopasem manganese play a crucial role in modulating the delicate balance of redox homeostasis within cells. nih.gov Aerobic metabolism inevitably produces superoxide, a highly reactive oxygen species that can damage cellular components. nih.gov Superoxide dismutase enzymes are the body's primary defense against this threat, converting superoxide into the less reactive hydrogen peroxide. wustl.edu

Avasopasem manganese, a small molecule mimetic, effectively replicates the function of the native SOD enzyme. mdpi.com This intervention is critical because an imbalance in redox homeostasis, characterized by an overproduction of superoxide, is implicated in a wide range of pathologies, including the toxic side effects of cancer therapies. nih.gov By restoring the dismutation of superoxide, avasopasem manganese helps to re-establish a more balanced redox state in normal tissues, thereby protecting them from damage. oncnursingnews.com

Investigating Potential Integration with Emerging Therapeutic Paradigms (e.g., Immuno-Radiotherapy)

The ability of avasopasem manganese to modulate the tumor microenvironment opens up exciting possibilities for its integration with emerging cancer treatments like immuno-radiotherapy. Research suggests that the increased hydrogen peroxide levels generated by avasopasem in tumors can enhance inflammatory and apoptotic signaling pathways. nih.gov

Furthermore, preclinical evidence indicates that avasopasem can enhance tumor kill when combined with radiation and immunoradiotherapy. researchgate.net This suggests a potential synergistic effect where avasopasem not only directly targets cancer cells through oxidative stress but also potentiates the anti-tumor immune response triggered by radiation. Future clinical trials are anticipated to explore these promising combinations.

Research into Age-Associated Oxidative Stress and Organ Injury Mechanisms

Aging is associated with a progressive decline in the body's ability to counteract oxidative stress, rendering older individuals more susceptible to organ injury from insults like chemotherapy. nih.gov Research has demonstrated that older mice and humans are more prone to cisplatin-induced kidney injury. nih.gov

Avasopasem manganese has shown promise in mitigating this age-related vulnerability. Preclinical studies have shown that treatment with avasopasem can alleviate age-associated, cisplatin-induced kidney damage in mice. nih.gov It appears to protect against this injury by counteracting the age-related alterations in superoxide metabolism. nih.gov Furthermore, an exploratory analysis of a phase 2b clinical trial in head and neck cancer patients suggested that avasopasem may protect against cisplatin-induced chronic kidney disease. nih.gov These findings highlight a significant area for future research into the broader application of avasopasem in protecting against age-exacerbated treatment toxicities.

Table 2: Effect of Avasopasem Manganese on Age-Associated Cisplatin-Induced Kidney Injury in Mice

Age GroupTreatmentOutcomeReference
Old MiceCisplatin + Avasopasem ManganeseMitigated kidney damage nih.gov
Young MiceCisplatin + Avasopasem ManganeseProtective effect observed nih.gov

Design and Development of Next-Generation Superoxide Dismutase Mimetics

The success of avasopasem manganese has spurred the design and development of next-generation superoxide dismutase mimetics with improved therapeutic profiles. nih.gov The goal is to create novel small molecules with enhanced catalytic activity, stability, and bioavailability. wustl.edu

Structure-activity relationship (SAR) studies are crucial in this endeavor, revealing how modifications to the molecular structure can impact catalytic efficiency. wustl.edu For instance, the development of the bis-cyclohexylpyridine class of SOD mimetics has yielded compounds with high activity and stability. wustl.edu The ongoing research in this area aims to produce even more potent and specific SOD mimetics, potentially leading to more effective and safer cancer therapies. researchgate.netrsc.org

Emerging Areas of Investigation

The therapeutic potential of avasopasem manganese is being explored in a variety of new contexts. One significant area of investigation is its use in HER2-negative breast cancer. springer.com Phase I/II clinical trials are underway to evaluate its efficacy in this patient population, both as a monotherapy and in combination with other agents. springer.com

Beyond breast cancer, the fundamental mechanism of action of avasopasem—modulating reactive oxygen species—suggests its potential applicability across a broad range of cancer types. nih.gov The differential in hydrogen peroxide metabolism between tumor and normal cells is a common feature of many malignancies, presenting a wide field for future clinical investigation. The ability to selectively target this vulnerability could make avasopasem a valuable component of treatment regimens for numerous cancers.

Q & A

Q. What experimental models are commonly used to evaluate the efficacy of Avasopasem manganese dipropionate in mitigating radiation-induced toxicity?

Methodological Answer: Preclinical studies typically employ rodent models (e.g., rats or mice) exposed to fractionated radiation to simulate clinical radiotherapy regimens. Key endpoints include histopathological analysis of mucosal damage, inflammatory cytokine profiling (e.g., IL-6, TNF-α), and oxidative stress markers (e.g., superoxide anion levels). For oral mucositis, hamster cheek pouch models are frequently utilized due to their anatomical similarity to human oral mucosa .

Q. How is the superoxide dismutase (SOD)-mimetic activity of Avasopasem manganese dipropionate quantified in vitro?

Methodological Answer: In vitro assays measure SOD activity via indirect methods such as cytochrome C reduction inhibition or nitroblue tetrazolium (NBT) assays. The compound’s ability to dismutate superoxide radicals (O₂⁻) is quantified kinetically, with results normalized to protein concentration or cell viability. USP pharmacopeial methods for manganese analysis (e.g., atomic absorption spectroscopy) ensure batch consistency .

Q. What pharmacokinetic parameters are critical for optimizing Avasopasem manganese dipropionate dosing in preclinical studies?

Methodological Answer: Key parameters include plasma half-life (t₁/₂), maximum concentration (Cₘₐₓ), and area under the curve (AUC). Bioavailability studies often use high-performance liquid chromatography (HPLC) or mass spectrometry to detect the compound in biological matrices. Dosing schedules are aligned with radiation fractionation to assess timing-dependent efficacy .

Advanced Research Questions

Q. How can researchers address contradictions in data regarding Avasopasem manganese dipropionate’s dual role as a radioprotector and potential tumor radiosensitizer?

Methodological Answer: Mechanistic studies should differentiate normal versus tumor tissue responses by analyzing redox microenvironment differences. For example, tumor cells with baseline oxidative stress may exhibit increased radiosensitivity when treated with SOD mimetics. Preclinical models should compare tumor growth delay and normal tissue toxicity using synchronized radiation and drug administration protocols .

Q. What statistical approaches are recommended for analyzing heterogeneous clinical trial outcomes in radiation-induced mucositis studies?

Methodological Answer: Mixed-effects models account for inter-patient variability in mucositis severity and treatment response. Time-to-event analyses (e.g., Kaplan-Meier curves) evaluate the duration of severe mucositis. Subgroup analyses based on radiotherapy dose, concurrent chemotherapy, or genetic polymorphisms (e.g., SOD2 variants) can identify predictive biomarkers .

Q. How do researchers validate oxidative stress biomarkers in clinical trials of Avasopasem manganese dipropionate?

Methodological Answer: Biomarker validation requires multi-omics approaches:

  • Redox biomarkers : Plasma 8-isoprostane (lipid peroxidation) and glutathione (GSH/GSSG ratio).
  • Transcriptomic signatures : RNA sequencing of buccal swabs to identify pathways like NF-κB or NRF2.
  • Imaging : Non-invasive PET tracers (e.g., ¹⁸F-FDG) to quantify inflammation. Correlation with clinical mucositis grades (WHO or CTCAE criteria) ensures translational relevance .

Q. What strategies optimize Avasopasem manganese dipropionate’s therapeutic window when combined with high-dose hypofractionated radiotherapy?

Methodological Answer: Dose-escalation studies with adaptive design (e.g., 3+3) identify the maximum tolerated dose (MTD). Pharmacodynamic modeling links drug exposure to mucosal sparing effects. Preclinical work should test pulsed versus continuous dosing to minimize interference with tumoricidal ROS bursts during radiation .

Data Presentation and Reproducibility

  • Table 1 : Example Preclinical Data Template

    EndpointControl GroupTreatment Groupp-value
    Mucositis Grade3.2 ± 0.51.8 ± 0.3<0.01
    IL-6 (pg/mL)120 ± 2060 ± 15<0.05
    Survival Rate (%)65850.02
  • Key Considerations : Report sample size calculations, blinding protocols, and raw data deposition in repositories like Figshare or Zenodo to enhance reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.